Pipethanate ethylbromide

Organophosphate poisoning Antidotal therapy Cholinolytic comparison

This quaternary ammonium antimuscarinic's permanent charge limits CNS penetration, delivering superior tolerability (P<0.5 vs. hyoscine) in elderly populations. Its documented 6.1-fold binding affinity variation across tissues makes it a precise probe for tissue-selective pharmacology. Published Japanese Orange Book dissolution specs (≥75% in 30 min) provide a validated QC benchmark for formulation R&D. Buyers targeting geriatric GI or organophosphate toxicology programs gain a regulatory-aligned, differentiated tool unavailable from tertiary amine alternatives. ≥95% purity, HPLC-verified.

Molecular Formula C23H30BrNO3
Molecular Weight 448.4 g/mol
CAS No. 23182-46-9
Cat. No. B1202355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipethanate ethylbromide
CAS23182-46-9
Molecular FormulaC23H30BrNO3
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Br-]
InChIInChI=1S/C23H30NO3.BrH/c1-2-24(16-10-5-11-17-24)18-19-27-22(25)23(26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15,26H,2,5,10-11,16-19H2,1H3;1H/q+1;/p-1
InChIKeyVPUGSHLBERYQGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipethanate Ethylbromide (CAS 23182-46-9) for Research and Pharmaceutical Procurement: A Quaternary Ammonium Antispasmodic with Defined Physicochemical and Pharmacological Identity


Pipethanate ethylbromide (CAS 23182-46-9), also known as pipethanate ethobromide, is a synthetic quaternary ammonium compound with the molecular formula C23H30BrNO3 and a molecular weight of 448.4 g/mol [1]. It is classified as an antispasmodic agent that functions as a muscarinic acetylcholine receptor antagonist, primarily targeting smooth muscle in the gastrointestinal, biliary, and urinary tracts [2]. Originally developed by Nippon Shinyaku under the trade name Panpurol, the compound has a decomposition point of 218–220°C and a reported synthesis yield of 95.6% from its hydrochloride precursor . The compound is commercially available as 10 mg immediate-release tablets with defined dissolution specifications, and is recognized in authoritative databases including KEGG (D01987), FDA Global Substance Registration System (UNII: ZA38L5WD1K), and SNOMED CT (703556003) [3].

Why Generic Substitution of Pipethanate Ethylbromide Fails: Structural and Functional Determinants of In-Class Differentiation


While pipethanate ethylbromide belongs to the broader class of muscarinic receptor antagonists, its quaternary ammonium structure confers a permanent positive charge that fundamentally alters its pharmacokinetic profile relative to tertiary amine analogs such as atropine or its base form pipethanate [1]. This structural feature restricts blood-brain barrier penetration, thereby limiting central nervous system effects that are characteristic of tertiary anticholinergics [2]. Furthermore, its receptor binding profile across tissue-specific muscarinic receptor populations is not uniform; differential affinity has been documented across cerebral cortex, parotid gland, cardiac, and urinary bladder tissue preparations, suggesting that the assumption of class-wide equivalence in tissue selectivity is unwarranted [3]. These distinctions render direct substitution with in-class alternatives scientifically invalid for applications where peripheral selectivity, tolerability in vulnerable populations, or specific tissue-targeting is required [4].

Pipethanate Ethylbromide: Quantified Differentiation Evidence Against Key Comparators for Procurement Decisions


Pipethanate Ethylbromide Demonstrates Superior Therapeutic Efficacy Compared to Atropine in Organophosphate-Poisoned Murine Models

In a direct comparative study of cholinolytics in organophosphate-intoxicated mice, the therapeutic effect of pipethanate ethylbromide was quantifiably superior to that of atropine across four organophosphate agents (DDVP, fluostigmine, phospholine, and paraoxon), despite exhibiting weaker in vitro anticholinergic activity [1]. This paradoxical efficacy suggests a non-anticholinergic component to its protective mechanism, differentiating it from classical muscarinic antagonists and highlighting its unique value in specific toxicological applications.

Organophosphate poisoning Antidotal therapy Cholinolytic comparison

Pipethanate Ethylbromide Exhibits Superior Tolerability Relative to Hyoscine N-Butylbromide in Elderly Patients with Gastroenteric Pain

A clinical study involving 40 elderly hospitalized patients (mean age 77 years) with gastroenteric spastic pain directly compared pipethanate ethobromide (10 mg enteric-coated tablets) with hyoscine N-butylbromide administered at equivalent dosing regimens [1]. Both drugs demonstrated similar efficacy in reducing pain intensity over 3–6 days; however, pipethanate ethobromide was statistically better tolerated, with a reported significance level of P < 0.5 [1]. No significant laboratory value alterations were observed for either agent, and the authors concluded that pipethanate ethobromide can be considered a primary treatment option in elderly patients based on its tolerability profile.

Geriatric pharmacology Antispasmodic tolerability Gastroenteric pain

Tissue-Differential Muscarinic Receptor Binding Affinity Profile of Pipethanate Ethylbromide

Pipethanate ethylbromide exhibits measurable variation in binding affinity across muscarinic acetylcholine receptor populations derived from different guinea pig tissues, as determined by [³H]-QNB radioligand displacement assays [1]. The highest affinity was observed in cerebral cortex preparations (Ki = 330 nM), followed by parotid gland (Ki = 1,020 nM), cardiac tissue (Ki = 1,360 nM), and urinary bladder (Ki = 2,000 nM) [1]. This 6.1-fold affinity range between cortical and bladder tissue preparations provides quantitative evidence of tissue-dependent receptor interaction, which may contribute to its observed clinical profile.

Receptor pharmacology Binding affinity Tissue selectivity

Defined Immediate-Release Dissolution Specifications for Pipethanate Ethylbromide 10 mg Tablets per Japanese Orange Book Standards

Pipethanate ethobromide 10 mg immediate-release tablets have defined dissolution specifications documented in the Japanese Orange Book [1]. Using the paddle method at 50 rpm, the dissolution specification requires not less than 75% dissolution within 30 minutes, as measured by HPLC, in water and across pH 1.2, 4.0, and 6.8 media [1]. This specification establishes a clear, measurable quality attribute for the finished dosage form, enabling objective batch-to-batch consistency evaluation and providing a quantifiable benchmark that many generic in-class antispasmodics lack in publicly accessible compendial standards.

Pharmaceutical quality control Dissolution testing Regulatory specification

Pipethanate Ethylbromide: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Organophosphate Intoxication Research and Antidotal Studies

Based on the direct comparative evidence demonstrating superior therapeutic efficacy over atropine in organophosphate-poisoned mice [1], pipethanate ethylbromide is optimally suited for toxicology research programs investigating cholinolytic interventions for organophosphate intoxication. The documented dissociation between its in vitro anticholinergic potency and its in vivo therapeutic effect [1] makes it a scientifically valuable tool for exploring non-anticholinergic protective mechanisms in nerve agent or pesticide exposure models.

Geriatric Gastrointestinal Spasm Management and Tolerability Studies

The clinical evidence of superior tolerability (P < 0.5) relative to hyoscine N-butylbromide in a population of 77-year-old patients with gastroenteric pain [2] positions pipethanate ethylbromide as the preferred antispasmodic for research involving elderly populations. Investigators designing trials or observational studies focused on geriatric gastrointestinal disorders can anticipate a more favorable adverse event profile, which is a critical determinant of study retention and real-world adherence.

Smooth Muscle Selectivity and Tissue-Specific Muscarinic Receptor Pharmacology

The quantified 6.1-fold difference in binding affinity across guinea pig tissues (cortex Ki = 330 nM vs. bladder Ki = 2,000 nM) [3] supports the use of pipethanate ethylbromide in pharmacological studies investigating tissue-selective muscarinic antagonism. Researchers seeking to model or exploit differential receptor occupancy in gastrointestinal, cardiac, or urinary tissues can utilize this compound as a characterized probe with documented affinity variation, rather than relying on less well-characterized in-class alternatives.

Generic Formulation Development and Quality Control Method Validation

For industrial pharmaceutical development, the existence of a published dissolution specification in the Japanese Orange Book (≥75% dissolution in 30 minutes across pH 1.2–6.8 by HPLC) [4] provides a regulatory-aligned benchmark for quality control. Formulation scientists developing generic equivalents or new solid oral dosage forms of pipethanate ethylbromide can leverage this specification for method validation, stability studies, and bioequivalence trial design, reducing the regulatory burden associated with de novo specification development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipethanate ethylbromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.